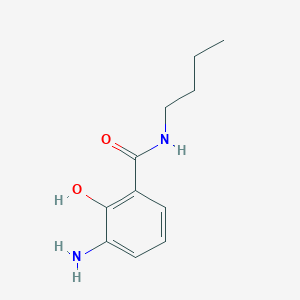

3-amino-N-butyl-2-hydroxybenzamide

Vue d'ensemble

Description

3-amino-N-butyl-2-hydroxybenzamide is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-amino-N-butyl-2-hydroxybenzamide (CAS No. 473730-98-2) is an organic compound with a molecular formula of CHNO. Its structure features an amino group, a butyl side chain, and a hydroxyl group attached to a benzamide framework. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The presence of functional groups such as amino (-NH) and hydroxyl (-OH) enhances the compound's ability to interact with various biological targets, which may lead to significant pharmacological effects, including antimicrobial and anti-inflammatory activities. The compound's synthesis can be achieved through various organic methods, which allow for modifications that can optimize its biological activity.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit notable antimicrobial properties. Benzamide derivatives have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus . The hydroxyl and amino groups in this compound may enhance its binding affinity to bacterial cell targets, potentially leading to increased antimicrobial efficacy.

Antiparasitic Activity

In studies involving related benzamide compounds, significant activity against protozoan parasites like Toxoplasma gondii has been reported. For instance, N-benzoyl-2-hydroxybenzamides have demonstrated low nanomolar activity against T. gondii, suggesting that this compound could exhibit similar properties . The mechanism of action appears to involve disruption of the parasite's secretory pathways, which could be a promising area for further research.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research has shown that variations in the side chain length and functional groups significantly influence the compound's interaction with biological targets. For example, modifications in the benzamide structure can lead to differing pharmacokinetics and biological effects .

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-butyl-2-hydroxybenzamide | Butyl group and hydroxyl on benzene | Exhibits lower solubility; fewer biological activities |

| 3-amino-N-pentyl-2-hydroxybenzamide | Pentyl group instead of butyl | Potentially different pharmacokinetics due to size |

| 3-amino-N-methyl-2-hydroxybenzamide | Methyl group instead of butyl | May show enhanced CNS penetration due to smaller size |

| N-(3-hydroxypropyl)-benzamide | Hydroxypolypropane group instead of butyl | Different solubility profile; potential for different interactions |

Case Studies

Case Study 1: Antimicrobial Testing

A study evaluated the antibacterial activity of various benzamide derivatives, including those closely related to this compound. Results indicated effective inhibition against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) suggesting that structural modifications could enhance activity .

Case Study 2: Antiparasitic Efficacy

In vitro assays demonstrated that compounds similar to this compound were effective against T. gondii tachyzoites. The lead compound from this series showed robust activity at low concentrations, highlighting the potential for developing new therapeutic agents targeting parasitic infections .

Applications De Recherche Scientifique

Research has identified 3-amino-N-butyl-2-hydroxybenzamide and its derivatives as promising candidates for the treatment of protozoan infections. The compound exhibits activity against several protozoan parasites, including:

- Plasmodium falciparum : The causative agent of malaria. Studies have shown that certain derivatives of 2-hydroxybenzamides can inhibit the growth of chloroquine-resistant strains of P. falciparum, suggesting potential for anti-malarial therapies .

- Toxoplasma gondii : This parasite is responsible for toxoplasmosis. Compounds similar to this compound have shown moderate activity against T. gondii tachyzoites, indicating their potential as therapeutic agents .

- Leishmania donovani : The agent of visceral leishmaniasis. Structure-activity relationship (SAR) studies have indicated that specific modifications to the benzamide structure enhance anti-leishmanial activity .

Drug Design and Development

The compound serves as a scaffold in drug design due to its ability to interact with biological targets effectively. Its structural features allow for modifications that can enhance pharmacological properties:

- Targeted Protein Degradation : this compound derivatives are being explored as CRBN (cereblon) ligands in PROTAC (proteolysis-targeting chimera) technology. These compounds can recruit CRBN to induce the degradation of specific proteins involved in disease processes, such as cancer .

- Immunomodulatory Effects : Some derivatives have shown promise in modulating immune responses, which could be beneficial in treating autoimmune diseases or enhancing antitumor immunity .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships of this compound is crucial for optimizing its efficacy:

These studies highlight how small changes in chemical structure can significantly impact biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound and its derivatives:

- A study demonstrated that a modified version of this compound exhibited superior anti-leishmanial activity compared to existing treatments, suggesting it could serve as a lead compound for further development .

- Another investigation focused on its role as a CRBN binder within PROTAC systems, revealing that certain derivatives could effectively degrade target proteins involved in oncogenesis without significant off-target effects .

Propriétés

IUPAC Name |

3-amino-N-butyl-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-2-3-7-13-11(15)8-5-4-6-9(12)10(8)14/h4-6,14H,2-3,7,12H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWVDEWZGKEDJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(C(=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729820 | |

| Record name | 3-Amino-N-butyl-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473730-98-2 | |

| Record name | 3-Amino-N-butyl-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.